N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-(4-hydroxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(4-Hydroxyphenyl)ethyl]-4-piperidinyl}-N-phenylpropanamide: Similar structure with a piperidine ring instead of a methoxy group.
4-Hydroxyphenethyl alcohol: Lacks the methoxybenzamide moiety but shares the hydroxyphenyl group.
Uniqueness
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups, which can confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
696620-25-4 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11(12-3-7-14(18)8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-11,18H,1-2H3,(H,17,19) |
InChI Key |
JDBPQFFHZSTQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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